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Application Note & Protocol Guide: Solution-Phase Amide Coupling of 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid
Application Note & Protocol Guide: Solution-Phase Amide Coupling of 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the solution-phase amide coupling of 2-{[(benzyloxy)carbonyl]amino}benzoic acid (N-Cbz-anthranilic acid). This N-protected anthranilic acid derivative is a pivotal building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic scaffolds, including quinazolinones and other peptidomimetics.[1][2] Successfully coupling this substrate requires careful consideration of activation strategies to maximize yield and minimize side reactions. This document delves into the mechanistic rationale behind reagent selection, offers two robust, field-proven protocols using common coupling agents (EDC/HOBt and HATU), and provides a troubleshooting guide to address common experimental challenges.
Foundational Principles: Activating N-Cbz-Anthranilic Acid for Amide Synthesis
The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine.[3] The process involves converting the carboxyl group's hydroxyl into a better leaving group, thereby creating a highly electrophilic acylating agent. In solution-phase synthesis, this entire process, from activation to purification, is carried out in a homogenous solvent system, which offers flexibility in scale and reaction monitoring but necessitates careful purification strategies to isolate the final product from reagents and byproducts.[4]
The general workflow for this process is outlined below.
Caption: General workflow for solution-phase amide coupling.
Selecting the Optimal Coupling Strategy: A Comparative Analysis
The choice of coupling reagent is the most critical parameter for a successful reaction. For N-Cbz-anthranilic acid, two classes of reagents are predominantly used: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its efficacy and the water-solubility of its urea byproduct, which simplifies purification.[3][5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, terminating the reaction.[3][6]
To prevent this, an additive such as 1-Hydroxybenzotriazole (HOBt) is essential. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-active ester. This ester is sufficiently reactive to acylate the amine nucleophile while being less susceptible to side reactions.[7][8]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Uronium/Aminium Salt Coupling: The HATU System
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient substrates, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior.[7] HATU is based on the less nucleophilic, more acidic HOAt (1-hydroxy-7-azabenzotriazole). Upon reaction with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA), HATU generates a highly reactive HOAt-ester.[3] This active ester reacts rapidly with the amine, often leading to faster reaction times and higher yields compared to carbodiimide methods.
Caption: Mechanism of HATU mediated amide coupling.
Data Summary: Reagent Comparison
| Parameter | EDC / HOBt | HATU / DIPEA |
| Reactivity | Good | Excellent |
| Cost | Lower | Higher |
| Byproducts | Water-soluble urea | Tetramethylurea, HOAt |
| Base Required | Often optional, sometimes DIPEA | Non-nucleophilic base (DIPEA) required |
| Key Advantage | Cost-effective, easy byproduct removal | High efficiency, rapid, good for difficult couplings[7] |
| Key Disadvantage | Risk of N-acylurea side product[3] | Higher cost, requires base |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Coupling of N-Cbz-Anthranilic Acid
This protocol is a robust starting point for coupling with primary and secondary amines.
Materials and Reagents
| Reagent | M.W. | Stoichiometry |
| N-Cbz-Anthranilic Acid | 271.27 | 1.0 eq |
| Amine Nucleophile | - | 1.1 eq |
| EDC·HCl | 191.70 | 1.2 eq |
| HOBt (anhydrous) | 135.12 | 1.2 eq |
| Dichloromethane (DCM) | - | Anhydrous, sufficient volume |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Optional, 2.0-3.0 eq if amine salt is used |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Cbz-anthranilic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir until all solids are dissolved.
-
Amine Addition: Add the amine nucleophile (1.1 eq). If the amine is provided as a hydrochloride or other salt, add DIPEA (2.0-3.0 eq) and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to minimize the N-acylurea side reaction.[3]
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.
Protocol 2: HATU Mediated Coupling of N-Cbz-Anthranilic Acid
This protocol is recommended for sterically demanding amines or when the EDC/HOBt method provides low yields.
Materials and Reagents
| Reagent | M.W. | Stoichiometry |
| N-Cbz-Anthranilic Acid | 271.27 | 1.0 eq |
| Amine Nucleophile | - | 1.1 eq |
| HATU | 380.23 | 1.1 eq |
| DIPEA | 129.24 | 2.0 - 3.0 eq |
| Dimethylformamide (DMF) | - | Anhydrous, sufficient volume |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N-Cbz-anthranilic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until dissolved.
-
Base Addition: Add DIPEA (2.0-3.0 eq) and stir the mixture for 5-10 minutes. This pre-activation step allows for the formation of the HOAt-ester.
-
Amine Addition: Add the amine nucleophile (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction is typically much faster than EDC/HOBt couplings.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with:
-
5% aqueous LiCl solution (2-3x) to help remove DMF.
-
0.5 M HCl (2x) to remove DIPEA.
-
Saturated NaHCO₃ solution (2x).
-
Brine (1x).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Key Considerations
-
Low or No Product Formation:
-
Cause: Insufficient activation or a poorly nucleophilic amine.
-
Solution: Switch from EDC/HOBt to the more potent HATU reagent system. Ensure all reagents are anhydrous, as water will hydrolyze the active intermediates.
-
-
N-Acylurea Side Product Detected (with EDC):
-
Cause: The O-acylisourea intermediate rearranged before reacting with the amine or HOBt.
-
Solution: Ensure the reaction is run at 0 °C during and immediately after the addition of EDC.[3] Pre-mixing the acid and HOBt before adding EDC can also help favor the desired pathway.
-
-
Intramolecular Cyclization:
-
Cause: Anthranilic acid derivatives can undergo intramolecular cyclization to form benzoxazinones, especially upon activation.[2] This intermediate can then be opened by the amine. While this often leads to the same product, it can sometimes lead to other byproducts if conditions are not controlled.
-
Solution: Use mild conditions and avoid high temperatures. Perform the amine addition promptly after the activation step.
-
-
Difficult Work-up:
-
Cause: Emulsion formation during extraction or difficulty removing DMF.
-
Solution: For emulsions, adding more brine can help break them. To remove residual DMF, washing with a 5% LiCl solution is often more effective than water alone.[9] Alternatively, consider using a different solvent like DCM or THF if substrate solubility allows.
-
Conclusion
The solution-phase coupling of N-Cbz-anthranilic acid is a versatile and critical transformation in synthetic organic chemistry. Success hinges on the judicious selection of coupling reagents and careful control of reaction conditions. The EDC/HOBt method offers a cost-effective and reliable route for many applications, while the HATU protocol provides a powerful alternative for more challenging substrates. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently and efficiently synthesize a wide array of valuable amide-containing molecules.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aapptec Peptides. Coupling Reagents.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Generis Publishing. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
- Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help.
- ResearchGate. (2017). Synthesis of 4(3H)
- PubMed. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- The Royal Society of Chemistry. (2020).
- ResearchGate. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- PubMed. (1985). Side Reactions in Peptide Synthesis. VII.
- PMC - NIH. (2012).
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- ResearchGate. (2000). New Trends in Peptide Coupling Reagents.
- Google Patents. (1965). Method of preparing quinazolones.
- Luxembourg Bio Technologies. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
- PMC - PubMed Central. (2020). Practical N-to-C peptide synthesis with minimal protecting groups.
- NIH. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Nowick Laboratory, UC Irvine. (2020).
Sources
- 1. Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. rsc.org [rsc.org]
Application Notes & Protocols: Amide Bond Formation with 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid
Application Notes & Protocols: Amide Bond Formation with 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid
Introduction & Significance
2-{[(Benzyloxy)carbonyl]amino}benzoic acid, also known as N-Cbz-anthranilic acid, is a pivotal building block in synthetic organic and medicinal chemistry. As a derivative of anthranilic acid, its scaffold is a precursor to a vast library of bioactive heterocyclic compounds, most notably quinazolinones, which exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The formation of an amide bond at its carboxylic acid moiety is a critical transformation, serving as the gateway to these complex molecular architectures.
This guide provides a comprehensive overview of the principles, mechanisms, and practical protocols for the successful amide coupling of N-Cbz-anthranilic acid. We will delve into the causality behind reagent selection and procedural steps, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the challenges and achieve high-yield, high-purity outcomes.
Foundational Principles of Amide Bond Formation
While the formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable, the reaction is kinetically slow due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the basic nature of the amine, which leads to a non-productive acid-base reaction. Therefore, activation of the carboxylic acid is essential.[3] This is achieved by converting the carboxyl's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.
The specific structure of N-Cbz-anthranilic acid presents unique considerations:
-
Steric Hindrance: The presence of the bulky N-Cbz protecting group ortho to the carboxylic acid can sterically impede the approach of both the activating agent and the incoming amine nucleophile.
-
Electronic Effects: The electron-donating nature of the protected amino group can influence the reactivity of the carboxylic acid.
-
Protecting Group Stability: The benzyloxycarbonyl (Cbz or Z) group is stable under most coupling conditions but sensitive to hydrogenolysis, a factor to consider in multi-step syntheses.
Mechanistic Pathways of Common Coupling Reagents
The choice of coupling reagent is crucial for overcoming the kinetic barrier and minimizing side reactions.[4] The most effective strategies involve the use of carbodiimides with additives or uronium/guanidinium-based reagents.
The Carbodiimide Pathway (EDC, DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used activating agents.[5] The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.
However, the O-acylisourea is unstable and prone to two major side reactions:
-
Intramolecular Rearrangement: It can rearrange to a stable N-acylurea, a common and difficult-to-remove impurity.[4][8]
-
Disproportionation: It can react with another molecule of the carboxylic acid to form a symmetric anhydride, which is also an active acylating agent.[6]
The Role of Additives (HOBt, HOAt)
To mitigate the side reactions associated with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are indispensable.[4][9] These additives act as acyl transfer catalysts by intercepting the O-acylisourea intermediate to form an active ester (O-acyl-HOBt or O-acyl-HOAt ester). These active esters are more stable than the O-acylisourea but highly reactive towards amines, leading to a cleaner and more efficient reaction.[10]
HOAt is generally considered superior to HOBt as it accelerates coupling rates and is more effective at suppressing racemization, particularly in peptide synthesis.[10] The nitrogen atom at the 7-position of the HOAt ring is thought to provide anchimeric assistance during the aminolysis step, further enhancing reactivity.
The Uronium/Guanidinium Pathway (HATU, HBTU)
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are among the most efficient coupling reagents available.[9] Although historically termed "uronium salts," structural studies have shown they exist predominantly as the more stable guanidinium isomers.[11][12]
These reagents react directly with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to generate the corresponding HOAt or HOBt active ester in situ.[13] This rapid and efficient generation of the active species makes them ideal for sterically hindered or electronically deactivated substrates. HATU, being based on HOAt, is particularly effective for challenging couplings.[9]
Caption: Carbodiimide-mediated amide coupling pathway.
Experimental Workflow Overview
A successful amide coupling experiment follows a systematic workflow, from preparation to final product characterization. Each step must be carefully controlled to ensure reproducibility and high purity.
Caption: General experimental workflow for amide bond formation.
Detailed Experimental Protocols
Here we provide two robust, validated protocols for coupling N-Cbz-anthranilic acid with a generic primary amine (e.g., benzylamine) as a model substrate.
Protocol 1: EDC/HOBt Mediated Coupling
Principle: A classic and cost-effective method that utilizes a water-soluble carbodiimide (EDC) for easy removal of the urea byproduct during aqueous workup. HOBt is included to enhance efficiency and suppress side reactions.
Materials:
-
2-{[(Benzyloxy)carbonyl]amino}benzoic acid
-
Primary Amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-{[(benzyloxy)carbonyl]amino}benzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.
-
Additive Addition: Add HOBt (1.1 eq) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. Stir the mixture at 0 °C for 15-20 minutes. A slight cloudiness may appear.
-
Amine Addition: Add the primary amine (1.05 eq) to the reaction mixture, followed by the dropwise addition of a tertiary base like DIPEA (2.0-3.0 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Workup & Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Expected Outcome: This protocol typically affords the desired amide in good to excellent yields (75-95%), depending on the amine substrate.
Protocol 2: HATU Mediated Coupling
Principle: A highly efficient and rapid method ideal for sterically hindered substrates or when high purity is paramount. HATU pre-activates the carboxylic acid to its highly reactive OAt-ester.
Materials:
-
2-{[(Benzyloxy)carbonyl]amino}benzoic acid
-
Primary Amine (e.g., Benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-{[(benzyloxy)carbonyl]amino}benzoic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the solution. The solution may turn yellow, which is characteristic of the release of the HOAt anion.[13] Stir at 0 °C for 5-10 minutes to allow for pre-activation.
-
Amine Addition: Add the primary amine (1.05 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Workup & Purification:
-
Pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with 5% aq. LiCl (to help remove DMF), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Expected Outcome: This protocol is very reliable, often providing higher yields (85-99%) and faster reaction times than carbodiimide methods, especially for challenging substrates.
Comparative Analysis & Troubleshooting
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | Not required (part of reagent) |
| Base | DIPEA or TEA | DIPEA (non-nucleophilic) |
| Stoichiometry (Acid:Reagent:Amine) | 1 : 1.2 : 1.05 | 1 : 1.1 : 1.05 |
| Typical Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | 75 - 95% | 85 - 99% |
| Pros | Cost-effective; water-soluble byproduct. | High efficiency; rapid; excellent for hindered substrates. |
| Cons | Slower; potential for N-acylurea side product if conditions are not optimal. | Higher cost; byproduct removal requires careful washing. |
Troubleshooting Guide:
-
Problem: Low or no product formation; starting acid remains.
-
Cause & Solution: Insufficient activation. Ensure reagents are pure and solvents are anhydrous. For the HATU protocol, allow for a 5-10 minute pre-activation period before adding the amine. Consider increasing the temperature to 40-50 °C for particularly difficult couplings.
-
-
Problem: Appearance of a major byproduct insoluble in most organic solvents.
-
Cause & Solution: This is likely the N-acylurea byproduct from the EDC protocol.[4] Ensure at least 1.0 equivalent of HOBt is used. Running the reaction at 0 °C for the initial activation and amine addition phase can also suppress this side reaction.
-
-
Problem: Amine starting material is fully consumed, but yield is low.
-
Cause & Solution: The activated acid intermediate may be unstable or undergoing a side reaction. This can happen if the amine is added too slowly or if there is moisture in the reaction. Ensure rapid addition of the amine after the activation step.
-
Application Highlight: A Gateway to Quinazolinones
The amides synthesized from N-Cbz-anthranilic acid are valuable intermediates. For example, after formation of the amide bond, the Cbz group can be removed via hydrogenolysis. The resulting free amine can then undergo cyclocondensation with an appropriate one-carbon source (e.g., an orthoester or formamide) to furnish the quinazolin-4-one core, a privileged scaffold in medicinal chemistry.[2][14][15]
References
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Zhang, L., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2767-2771. Retrieved from [Link]
-
Lee, B. H., et al. (1999). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 10(6), 973-980. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2013). Mechanism of amide formation with DCC. Retrieved from [Link]
-
ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom).... Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
-
ResearchGate. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]
-
Giri, R., Lam, J. K., & Yu, J. Q. (2010). Synthesis of N-acyl anthranilic acids by Pd-catalyzed carboxylation of anilide C-H bonds with CO. Journal of the American Chemical Society, 132(2), 686-693. Retrieved from [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Abdelmoty, I., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [Link]
-
ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
-
Angewandte Chemie. (2019). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
Nature Communications. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. Retrieved from [Link]
-
Molecules. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Different strategies for the formation of amide bonds. Retrieved from [Link]
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-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Green Chemistry. (2023). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Retrieved from [Link]
- Google Patents. (n.d.). US3213094A - Method of preparing quinazolones.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Organic Process Research & Development. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Drug Development Research. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
-
Iranian Journal of Pharmaceutical Research. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
Thieme. (n.d.). 3.8 Uronium/Guanidinium Salts. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
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- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. users.uniwa.gr [users.uniwa.gr]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [generis-publishing.com]
- 15. researchgate.net [researchgate.net]
Technical Notes & Optimization
Technical Support Center: Cbz Deprotection by Hydrogenolysis
Technical Support Center: Cbz Deprotection by Hydrogenolysis
Welcome to the technical support center for Carboxybenzyl (Cbz) group deprotection via hydrogenolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this widely used transformation. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during your experiments. Our focus is on providing practical, experience-driven solutions to ensure the integrity and success of your synthetic endeavors.
Introduction to Cbz Deprotection by Hydrogenolysis
The Carboxybenzyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the protection of amines in complex molecule synthesis. Its removal by catalytic hydrogenolysis is often the method of choice due to its typically clean and mild conditions. The reaction proceeds via the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen, liberating the free amine, toluene, and carbon dioxide.[1]
However, as with any chemical transformation, the reality in the lab can be far from the textbook example. A number of side reactions can occur, leading to reduced yields, complex purification challenges, and in some cases, complete failure of the deprotection. This guide provides a structured approach to troubleshooting these common issues.
Core Troubleshooting Guide
This section is organized by common problems encountered during Cbz deprotection by hydrogenolysis. Each entry details the symptoms, potential causes, and actionable solutions.
Issue 1: Incomplete or Sluggish Reaction
Symptoms:
-
Slow consumption of starting material as monitored by TLC or LC-MS.
-
Reaction stalls before reaching completion, leaving a mixture of starting material and product.
-
Low yield of the desired amine.
Probable Causes & Solutions:
| Probable Cause | In-Depth Explanation & Recommended Solutions |
| Catalyst Inactivity | The activity of Palladium on carbon (Pd/C) can degrade over time due to oxidation or improper storage. The quality of the catalyst, including palladium particle size and oxidation state, can also significantly impact reaction rates. Solutions: 1. Use a fresh batch of catalyst. 2. Consider a more active catalyst: Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more effective for stubborn deprotections. |
| Catalyst Poisoning | Certain functional groups or impurities can irreversibly bind to the palladium surface, rendering it inactive. Common poisons include sulfur-containing compounds (e.g., thiols, thioethers) and sometimes phosphorus compounds. The product amine itself can also coordinate to the catalyst and inhibit its activity. Solutions: 1. Increase catalyst loading: This can sometimes overcome minor poisoning. 2. Purify the starting material: Ensure the substrate is free from sulfur-containing impurities. 3. Use an acidic solvent: Performing the reaction in a solvent like acetic acid can protonate the product amine, preventing it from coordinating with and poisoning the catalyst.[2] 4. Consider alternative deprotection methods: If catalyst poisoning is inherent to the substrate, methods like acid-mediated or nucleophilic deprotection may be more suitable. |
| Poor Substrate Solubility | For the reaction to proceed, the substrate must have access to the catalytic sites on the solid Pd/C. Poor solubility in the chosen solvent will significantly hinder the reaction rate. Solutions: 1. Solvent screening: Experiment with different solvents or solvent mixtures (e.g., ethanol/ethyl acetate, THF/water) to improve solubility. 2. Increase reaction temperature: Gently warming the reaction can improve both solubility and reaction rate. |
| Insufficient Hydrogen | Inadequate hydrogen supply will naturally lead to an incomplete reaction. This can be due to a poor seal in the reaction setup or insufficient hydrogen pressure for challenging substrates. Solutions: 1. Ensure a proper seal: Check all connections in your hydrogenation apparatus. 2. Use a hydrogen balloon: For atmospheric pressure reactions, ensure the balloon is adequately filled. 3. Increase hydrogen pressure: For difficult deprotections, using a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure can be effective. |
Issue 2: Over-reduction & Lack of Chemoselectivity
Symptoms:
-
Formation of byproducts resulting from the reduction of other functional groups in the molecule.
-
Loss of desired functionality, such as halogens, nitro groups, or double/triple bonds.
Probable Causes & Solutions:
| Reducible Functional Group | In-Depth Explanation & Recommended Solutions |
| Aryl Halides (Cl, Br, I) | The C-X bond of aryl halides can be susceptible to hydrogenolysis, leading to dehalogenation. This is a common issue, especially with bromides and iodides.[1] Solutions: 1. Use transfer hydrogenation: This method, which uses hydrogen donors like ammonium formate or cyclohexene instead of H₂ gas, is often milder and can provide better chemoselectivity. 2. Careful catalyst selection: In some cases, specific catalysts may offer better selectivity. 3. Alternative deprotection: If dehalogenation is unavoidable, consider non-hydrogenolysis methods such as acid-mediated cleavage. |
| Nitro Groups (-NO₂) | Nitro groups are readily reduced to amines under standard hydrogenation conditions. Solutions: 1. Protect the nitro group if possible. 2. Use a highly selective deprotection method: For substrates with nitro groups, non-catalytic methods are often preferred. A protocol using 2-mercaptoethanol and potassium phosphate in DMA has been shown to be effective for Cbz deprotection in the presence of sensitive functionalities.[3] |
| Alkenes & Alkynes | Carbon-carbon double and triple bonds are readily hydrogenated under these conditions. Solutions: 1. Transfer hydrogenation: This can sometimes offer better selectivity. 2. Alternative deprotection methods: Acidic or nucleophilic deprotection methods are generally compatible with unsaturated bonds. |
| Aromatic Rings | While aromatic rings are generally stable, under harsh conditions (high pressure and/or high temperature), the benzene ring of the Cbz group or other aromatic moieties in the molecule can be reduced to a cyclohexane ring. Solutions: 1. Use milder conditions: Avoid excessive temperature and pressure. 2. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent over-reduction. |
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled. How can I get it to go to completion?
If your reaction has stalled, first try to diagnose the cause based on the troubleshooting guide above. If you suspect catalyst deactivation, carefully filter the reaction mixture through a pad of Celite® (ensure the Celite is kept wet with the solvent to prevent the catalyst from igniting upon contact with air) and add a fresh portion of catalyst. If solubility is the issue, try adding a co-solvent or gently warming the reaction.
Q2: I am observing a new, less polar spot on my TLC plate that is not my desired product. What could it be?
This could be an N-benzyl byproduct. This side reaction can occur when there is an insufficient source of hydrogen. The intermediate benzyl carbamate can be further reduced to the N-benzyl amine. To avoid this, ensure an adequate and continuous supply of hydrogen throughout the reaction.
Q3: I am using methanol as a solvent and see a byproduct with a mass of +14 compared to my desired product. What is happening?
You are likely observing N-methylation of your product amine. It is well-documented that methanol can act as a source of methylation in the presence of a palladium catalyst and hydrogen. To avoid this, switch to a non-alcoholic solvent such as ethyl acetate, THF, or ethanol.
Q4: Are there any safety precautions I should be aware of when running hydrogenation reactions?
Yes, catalytic hydrogenation requires strict adherence to safety protocols.
-
Pyrophoric Catalyst: Palladium on carbon is pyrophoric and can ignite when exposed to air, especially when dry. Always handle the catalyst in an inert atmosphere or as a slurry in solvent.
-
Flammable Hydrogen Gas: Hydrogen is highly flammable. Ensure your reaction setup is in a well-ventilated fume hood and away from any ignition sources.
-
Proper Quenching: After the reaction, the catalyst must be carefully filtered and quenched. The filter cake should be kept wet with solvent and should not be allowed to dry in the open.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Desired Cbz deprotection pathway.
Caption: Common side reaction pathways.
Experimental Protocols
Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenation
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine in a suitable solvent (e.g., ethanol, ethyl acetate, or THF) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate) to the solution. Safety Note: Handle the dry catalyst under an inert atmosphere.
-
Hydrogenation: Seal the flask and purge the atmosphere by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Safety Note: The Celite® pad with the catalyst should be kept wet and disposed of properly to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.
Protocol 2: Cbz Deprotection by Transfer Hydrogenation
-
Preparation: In a round-bottom flask, dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add ammonium formate (HCOONH₄) (3-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Scientific Update. To Deprotect and Serve. (2023). Available from: [Link]
-
MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). Available from: [Link]
-
PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). Available from: [Link]
-
ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Available from: [Link]
-
Wiley Online Library. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Available from: [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). Available from: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Available from: [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2025). Available from: [Link]
-
Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Available from: [Link]
Sources
Technical Support Center: Optimization of Coupling Efficiency for 2-{[(benzyloxy)carbonyl]amino}benzoic Acid
Technical Support Center: Optimization of Coupling Efficiency for 2-{[(benzyloxy)carbonyl]amino}benzoic Acid
Welcome to the technical support center for the optimization of coupling efficiency for 2-{[(benzyloxy)carbonyl]amino}benzoic acid (Cbz-2-aminobenzoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions encountered during the coupling of this sterically hindered and electronically deactivated amino acid derivative.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your coupling reaction, but upon workup and analysis, you observe a low yield of your desired amide product or none at all.
Possible Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: 2-{[(benzyloxy)carbonyl]amino}benzoic acid is a sterically hindered and electronically deactivated carboxylic acid. Standard coupling conditions may not be sufficient for efficient activation.
-
Solution: Employ a more powerful coupling reagent. While carbodiimides like DCC or EDC are common, they may be less effective here. Consider using phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HBTU, TBTU, or HATU.[1] These reagents often generate more reactive activated species. For particularly challenging couplings, HATU is often the reagent of choice due to the formation of highly reactive OAt esters.
-
-
Inappropriate Choice of Base: The choice and stoichiometry of the base are critical, especially when using phosphonium or uronium/aminium reagents.[1]
-
Solution: A non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required.[1] Ensure you are using the correct stoichiometry. A common starting point is to use 2-3 equivalents of the base relative to the carboxylic acid.
-
-
Side Reaction: N-acylurea Formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, halting the reaction.[1][2] This is more prevalent at higher temperatures.[1]
-
Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement and more reactive towards the amine.[2] It is also recommended to run carbodiimide-mediated couplings at lower temperatures.[1]
-
-
Steric Hindrance from the Coupling Partner: If the amine component you are coupling is also sterically hindered, the reaction will be even more challenging.
-
Solution: Increase the reaction time and/or temperature. However, be mindful that higher temperatures can increase the risk of side reactions like racemization. A more effective approach may be to switch to a more potent coupling reagent like HATU or PyAOP, which are known to be effective for hindered couplings.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Your reaction appears to have worked, but TLC or LC-MS analysis shows multiple spots or peaks, indicating a complex mixture.
Possible Causes & Solutions:
-
Side Reaction: Guanidinylation of the Amine: If you are using an excess of a uronium/aminium-based coupling reagent (like HBTU, TBTU, HATU), it can react with your amine nucleophile to form a guanidinium byproduct.[1] This is particularly problematic when the carboxyl activation is slow.
-
Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent.[1] Alternatively, pre-activating the carboxylic acid for a short period before adding the amine can minimize this side reaction.[1] Phosphonium-based reagents like PyBOP do not have this side reaction and can be used in excess to drive slow reactions to completion.
-
-
Racemization: While the Cbz protecting group on an amino acid generally protects against racemization, harsh reaction conditions can still lead to loss of stereochemical integrity, especially if the coupling partner is a peptide fragment.[1][3]
-
Incomplete Reaction: The presence of starting materials as major "impurities" indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Low or No Product Yield." Consider optimizing reagent stoichiometry, reaction time, and temperature. Using a more efficient coupling reagent is often the best solution.
-
Issue 3: Difficulty in Removing Byproducts During Purification
You have obtained your product, but removing the byproducts from the coupling reaction is proving to be challenging.
Possible Causes & Solutions:
-
Insoluble Urea Byproducts: If you are using DCC in a solution-phase synthesis, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[2][4] However, in some solvent systems, it may remain partially soluble.
-
Solution: If filtration is incomplete, consider changing the solvent to one in which DCU is less soluble after the reaction is complete. For solid-phase synthesis, DCC should be avoided; DIC is a better choice as the diisopropylurea byproduct is more soluble and can be washed away.[4]
-
-
Water-Soluble Byproducts: When using EDC, the urea byproduct is water-soluble, which is advantageous for easy removal via aqueous extraction.[4]
-
Solution: Perform a standard aqueous workup to remove the EDC-urea byproduct and any excess EDC.
-
-
Byproducts from Phosphonium/Uronium Reagents: Reagents like HBTU and PyBOP produce byproducts that are generally soluble in water and common organic solvents, facilitating their removal during workup and chromatography.[1]
-
Solution: A standard aqueous workup followed by column chromatography should be sufficient to purify the desired product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for 2-{[(benzyloxy)carbonyl]amino}benzoic acid?
There is no single "best" reagent, as the optimal choice depends on the specific amine coupling partner and the reaction scale. However, due to the sterically hindered nature of this acid, more powerful reagents are generally recommended.
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, readily available.[1] | Less reactive, risk of N-acylurea formation and racemization without additives.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization, no guanidinylation side reaction.[1] | Can generate toxic byproducts (e.g., HMPA from BOP).[3] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very efficient, fast reactions, byproducts are generally easy to remove.[1] | Can cause guanidinylation of the amine if used in excess.[1] Some contain potentially explosive HOBt or HOAt derivatives.[1] |
For a starting point, HATU or HCTU in the presence of DIPEA or NMM is a robust choice for coupling 2-{[(benzyloxy)carbonyl]amino}benzoic acid, especially with hindered amines.
Q2: Why is a base necessary with reagents like HBTU or PyBOP?
Phosphonium and uronium/aminium-based coupling reagents require a tertiary base, such as DIPEA or NMM, to deprotonate the carboxylic acid, forming a carboxylate anion.[1] This anion then attacks the coupling reagent to form the activated species, which subsequently reacts with the amine. Carbodiimide reagents, on the other hand, do not typically require a base for the activation step itself.[1]
Q3: Can I pre-activate 2-{[(benzyloxy)carbonyl]amino}benzoic acid?
Yes, pre-activation is a common and often recommended strategy. This involves mixing the carboxylic acid, coupling reagent, and base (if required) in a suitable solvent for a short period (e.g., 5-15 minutes) before adding the amine. This allows for the formation of the active ester intermediate, which can lead to cleaner reactions and minimize side reactions like the guanidinylation of the amine when using uronium reagents.[1]
Q4: What is the role of HOBt and its alternatives?
1-Hydroxybenzotriazole (HOBt) and its analogs (like HOAt and 6-Cl-HOBt) or alternatives like OxymaPure® are crucial additives in many coupling reactions.[1][3] They serve two primary functions:
-
Accelerating the reaction and minimizing side reactions: They form active esters that are more reactive than the initial activated species from some reagents and less prone to side reactions like N-acylurea formation with carbodiimides.[1][2]
-
Suppressing racemization: They are highly effective at preventing the loss of stereochemical integrity during the coupling process.[1][4]
Due to the potentially explosive nature of HOBt and HOAt, especially in their anhydrous forms, OxymaPure®-based reagents like COMU and PyOxim are increasingly recommended as safer and often more efficient alternatives.[1][5]
Q5: What are the ideal reaction conditions (solvent, temperature)?
-
Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents for peptide coupling reactions. DMF is generally preferred for its ability to dissolve a wide range of reactants and intermediates.
-
Temperature: Most coupling reactions are performed at room temperature. For carbodiimide-mediated couplings, starting at a lower temperature (e.g., 0 °C) and allowing the reaction to warm to room temperature can help minimize side reactions like N-acylurea formation.[1] If the coupling is particularly difficult due to steric hindrance, gentle heating may be required, but this should be done with caution to avoid racemization.
Section 3: Experimental Protocols & Visualizations
Protocol: General Procedure for Coupling using HATU
This protocol provides a general guideline. Stoichiometries and reaction times may need to be optimized for your specific substrates.
-
To a solution of 2-{[(benzyloxy)carbonyl]amino}benzoic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.0-1.2 eq.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Coupling Reagent Activation Pathway
Caption: Generalized pathway for amide bond formation using coupling reagents.
References
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
University of Calgary. Peptide synthesis. Retrieved from [Link]
- Katritzky, A. R., & Tala, S. R. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 73(14), 5442–5445.
- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]
- Kotha, S., & Lahiri, K. (2002). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidimetic drug discovery. Bioorganic & Medicinal Chemistry, 10(8), 2353-2365.
-
National Center for Biotechnology Information. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Retrieved from [Link]
-
Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Retrieved from [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
Sources
Reference Data & Comparative Studies
A Comprehensive Guide to Spectroscopic Analysis for Confirming Cbz Deprotection
A Comprehensive Guide to Spectroscopic Analysis for Confirming Cbz Deprotection
Introduction: The Critical Final Step in Amine Synthesis
In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, the Carboxybenzyl (Cbz or Z) group stands as a cornerstone for amine protection. Introduced by Bergmann and Zervas, its stability under a range of conditions and lability to specific deprotection methods, primarily catalytic hydrogenolysis, makes it an invaluable tool. However, the ultimate success of a synthetic route often hinges on the complete and clean removal of this protecting group. Incomplete deprotection can lead to complex impurity profiles, reduced yields in subsequent steps, and significant challenges in purification.
Therefore, the reliable confirmation of Cbz deprotection is not merely a procedural checkpoint but a critical quality attribute that ensures the integrity of the synthetic pathway. This guide provides an in-depth comparison of the most common spectroscopic techniques employed to validate the removal of the Cbz group. We will move beyond a simple listing of methods to explore the causality behind the spectral changes, offer field-proven insights into data interpretation, and provide robust experimental protocols to ensure trustworthy and reproducible results.
Chapter 1: The Chemistry of Cbz Deprotection: What Are We Looking For?
The Cbz group is a carbamate, specifically a benzyl carbamate. The most common method for its removal is catalytic hydrogenolysis. This reaction cleaves the benzylic C-O bond, a process that fundamentally alters the molecule's structure and, consequently, its spectroscopic signature.
The reaction proceeds via reduction with H₂, typically on a palladium catalyst (Pd/C), to release the unprotected amine, toluene, and carbon dioxide. Understanding this transformation is key to interpreting the resulting spectra, as we are primarily looking for the disappearance of signals corresponding to the benzyl and carbamate moieties and the appearance of signals corresponding to the newly formed free amine.
Caption: General reaction scheme for Cbz deprotection.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy offers the most detailed and definitive evidence for Cbz deprotection by providing a complete structural picture of the molecule before and after the reaction.
¹H NMR Spectroscopy: A Clear Picture of Proton Environments
Principle of Analysis: ¹H NMR is exquisitely sensitive to changes in the chemical environment of protons. The removal of the Cbz group results in several unambiguous changes in the spectrum.
Key Spectroscopic Signatures:
-
Disappearance of Benzylic Protons: The two benzylic protons (–CH₂–) of the Cbz group are chemically equivalent and typically appear as a sharp singlet around 5.1 ppm .[1][2] Their complete disappearance is the most conclusive evidence of successful deprotection.
-
Disappearance of Aromatic Protons: The five protons on the phenyl ring of the Cbz group typically appear as a multiplet in the aromatic region, around 7.3-7.4 ppm .[3][4] Unless other aromatic rings are present in the molecule, this entire signal set will vanish.
-
Appearance of the Free Amine Proton(s): The newly formed primary (R-NH₂) or secondary (R₂-NH) amine protons will give rise to a new signal. This peak is often broad due to quadrupole coupling and hydrogen exchange, and its chemical shift can vary significantly (typically 1-5 ppm ) depending on the solvent, concentration, and temperature.[4]
-
Shifts in Adjacent Protons: Protons on the carbon alpha to the nitrogen (α-protons) will experience a change in their electronic environment. Upon removal of the electron-withdrawing Cbz group, these protons typically shift upfield (to a lower ppm value).
Data Presentation: Cbz-Alanine Deprotection
| Compound | α-H (ppm) | Benzylic CH₂ (ppm) | Aromatic (ppm) |
| Cbz-Alanine (Starting Material) | ~4.3 (q) | ~5.1 (s) | ~7.3 (m) |
| Alanine (Product) | ~3.7 (q) | Absent | Absent |
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Principle of Analysis: ¹³C NMR provides direct information about the carbon framework of the molecule. The disappearance of the carbon signals associated with the Cbz group provides orthogonal confirmation to the ¹H NMR data.
Key Spectroscopic Signatures:
-
Disappearance of the Carbonyl Carbon: The carbamate carbonyl carbon gives a characteristic signal in the range of 155-157 ppm .[5][6] Its absence in the product spectrum is a strong indicator of deprotection.
-
Disappearance of the Benzylic Carbon: The benzylic carbon (–CH₂–) typically resonates around 67 ppm .[5]
-
Disappearance of Aromatic Carbons: The carbons of the phenyl ring appear in the 127-136 ppm region.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried reaction crude or purified product.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent should be based on the solubility of both the starting material and the expected product.[9]
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds if quantitative integration is desired to compare starting material and product signals.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the relevant signals. In the ¹H spectrum of a reaction mixture, the ratio of the integral of the benzylic protons (~5.1 ppm) to a characteristic proton signal of the product can be used to determine the reaction conversion.
-
Compare the spectra of the starting material and the product, looking for the key signature changes outlined above.
-
Chapter 3: Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Principle of Analysis: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions. It provides irrefutable evidence of Cbz deprotection by confirming the expected molecular weight change.
Key Experimental Evidence:
The core of the analysis is the mass difference between the starting material and the product. The Cbz group has a monoisotopic mass of 134.0368 u (for the C₈H₆O₂ portion that is removed and replaced by H). The net change will be the loss of the C₈H₇O₂ moiety and the addition of a proton, resulting in a mass decrease of 135.0422 u .
-
Starting Material: Expect to observe the molecular ion [M+H]⁺ or [M+Na]⁺ corresponding to the Cbz-protected compound.
-
Product: Expect to see a new molecular ion peak at [M-135.04+H]⁺, corresponding to the free amine.
Data Presentation: Expected Mass Changes
| Compound | Formula | Exact Mass | Expected [M+H]⁺ |
| Cbz-Glycine | C₁₀H₁₁NO₄ | 209.0688 | 210.0761 |
| Glycine | C₂H₅NO₂ | 75.0320 | 76.0393 |
| Mass Difference | C₈H₆O₂ | 134.0368 | 134.0368 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the reaction mixture or purified product at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Chromatographic Separation:
-
Use a standard C18 reverse-phase column.
-
Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and ramping to 95% acetonitrile (with 0.1% formic acid) over several minutes. This will separate the more polar product (free amine) from the less polar starting material (Cbz-protected).
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan analysis to identify the molecular ions of the starting material and the product.
-
For quantitative analysis or trace detection, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method targeting the specific m/z values of both species.[10]
-
Chapter 4: Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick and Complementary Check
Principle of Analysis: FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The disappearance of the characteristic carbamate carbonyl stretch and the appearance of N-H bends provide a rapid, albeit less definitive, confirmation of deprotection.[11]
Key Spectroscopic Signatures:
-
Disappearance of the Carbamate C=O Stretch: The Cbz group exhibits a strong and sharp carbonyl (C=O) stretching vibration typically in the range of 1720-1680 cm⁻¹ .[12] The disappearance of this band is a key indicator.
-
Appearance of N-H Vibrations:
-
N-H Bending: Primary amines (R-NH₂) show a bending vibration (scissoring) in the region of 1650-1580 cm⁻¹ .[13] This can sometimes be obscured by aromatic signals if present.
-
N-H Stretching: Primary amines display two medium-intensity bands (symmetric and asymmetric stretches) in the 3500-3300 cm⁻¹ region. Secondary amines show a single band in this region.[13]
-
-
Disappearance of C-O Stretches: The C-O single bond stretches of the carbamate group, typically found in the 1300-1200 cm⁻¹ region, will also disappear.[14]
Limitations: This method can be ambiguous if other carbonyl-containing functional groups (e.g., esters, amides, carboxylic acids) are present in the molecule, as their C=O stretching frequencies can overlap with that of the Cbz carbamate.[14][15] Therefore, FT-IR is best used as a quick qualitative check or in conjunction with more definitive methods like NMR and MS.
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation:
-
Place a small amount of the dried solid or a drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectra of the starting material and the product, focusing on the key regions (3500-3300 cm⁻¹, 1800-1500 cm⁻¹) for the changes described above.
-
Chapter 5: UV-Vis Spectroscopy: A Niche Application
Principle of Analysis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The aromatic phenyl ring of the Cbz group is a strong chromophore.
Key Spectroscopic Signature: The phenyl ring of the Cbz group has a characteristic absorbance maximum around 257 nm . The disappearance or significant reduction of this absorbance peak upon completion of the reaction can indicate successful deprotection.
Limitations: This method is only useful if the Cbz group is the only significant UV-active chromophore in the molecule. The presence of other aromatic rings or conjugated systems will interfere with the analysis, making it unsuitable for most complex molecules and peptides.
Chapter 6: Comparative Analysis & Best Practices
Choosing the right analytical tool depends on the specific requirements of the analysis, such as the need for definitive structural confirmation, high-throughput screening, or simple reaction completion monitoring.
Summary of Spectroscopic Techniques
| Technique | Information Provided | Definitiveness | Speed | Cost/Accessibility | Key Pitfalls |
| ¹H / ¹³C NMR | Detailed molecular structure, quantitative conversion | Very High | Slow | High | Requires soluble sample, relatively low sensitivity |
| Mass Spec (MS) | Molecular weight confirmation, high sensitivity | Very High | Fast | High | Provides no structural isomer information |
| FT-IR | Presence/absence of functional groups | Moderate | Very Fast | Low | Overlapping signals, not quantitative |
| UV-Vis | Presence/absence of chromophores | Low | Very Fast | Low | Limited to specific molecules, lacks specificity |
Recommended Analytical Workflow
For robust confirmation of Cbz deprotection, a multi-pronged approach is recommended. This ensures self-validation of the results and provides a comprehensive data package for regulatory filings or publications.
Caption: Recommended workflow for Cbz deprotection analysis.
Expert Recommendations:
-
For In-Process Reaction Monitoring: FT-IR (with a fiber-optic probe) or rapid LC-MS injections are ideal for quickly determining reaction completion.[16]
-
For Definitive Proof of Structure: A combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential for the final characterization of a new compound.
-
For Quantifying Residual Starting Material: When strict limits on the Cbz-protected impurity are required, a validated LC-MS/MS method offers the best sensitivity and selectivity.[17] For less stringent requirements, quantitative NMR (qNMR) using an internal standard can provide highly accurate results without the need for response factor correction.[9][18]
Conclusion
The confirmation of Cbz deprotection is a critical step in ensuring the successful outcome of a synthetic campaign. While a quick check by FT-IR can provide initial indications, it lacks the definitive power of other methods. Mass spectrometry provides unambiguous confirmation of the molecular weight change, and NMR spectroscopy offers the most comprehensive structural verification. By understanding the principles behind each technique and implementing a logical, multi-faceted analytical workflow, researchers can confidently and robustly validate the removal of the Cbz group, ensuring the quality and integrity of their final product.
References
Sources
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- 2. Benzyl Chloroformate | 501-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid in Complex Synthesis
A Senior Application Scientist's Guide to 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid in Complex Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Anthranilic acid (2-aminobenzoic acid) stands out as a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive compounds, most notably the diverse family of quinazolinones.[1][2] However, the dual reactivity of its amino and carboxylic acid moieties necessitates a robust protection strategy to achieve selective transformations.
This guide provides an in-depth technical comparison of 2-{[(benzyloxy)carbonyl]amino}benzoic acid (N-Cbz-anthranilic acid), a cornerstone reagent for such syntheses. We will explore its applications, provide field-proven experimental protocols, and objectively compare its performance against its primary alternative, 2-[(tert-butoxycarbonyl)amino]benzoic acid (N-Boc-anthranilic acid), empowering you to make informed decisions for your specific synthetic challenges.
The Strategic Imperative for N-Protection of Anthranilic Acid
Anthranilic acid derivatives are critical starting materials for the synthesis of heterocyclic compounds like quinazolinones, which exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[3][4] A common and highly effective route to these scaffolds involves the acylation of the anthranilic acid's amino group, followed by cyclization.[4] Without protection, uncontrolled side reactions, such as intermolecular amide bond formation, would lead to a complex mixture of products and low yields of the desired compound.
The introduction of a temporary protecting group onto the nitrogen atom allows the carboxylic acid to undergo selective reactions, such as activation and coupling. Subsequently, the protecting group is removed to allow for the final cyclization step. The choice of this protecting group is critical and depends on the overall synthetic strategy, particularly the compatibility of its removal conditions with other functional groups present in the molecule. The two most prevalent choices for this task are the benzyloxycarbonyl (Cbz) and the tert-butoxycarbonyl (Boc) groups.
Deep Dive: 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid (N-Cbz-Anthranilic Acid)
N-Cbz-anthranilic acid is a stable, crystalline solid that serves as an invaluable intermediate. The Cbz group provides robust protection under a wide range of conditions, yet can be removed cleanly under specific, mild conditions.
Synthesis of N-Cbz-Anthranilic Acid: A Validated Protocol
The synthesis of N-Cbz-anthranilic acid is typically achieved via a Schotten-Baumann reaction. This procedure involves the acylation of anthranilic acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions. The base neutralizes the HCl byproduct generated during the reaction.
Experimental Protocol 1: Synthesis of 2-{[(benzyloxy)carbonyl]amino}benzoic Acid [5][6]
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve anthranilic acid (1.0 eq.) in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.5 eq.).
-
Addition of Cbz-Cl: While maintaining vigorous stirring and low temperature, add benzyl chloroformate (1.1-1.2 eq.) dropwise. The reaction is exothermic; slow addition is crucial to prevent side reactions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up (Extraction of Unreacted Cbz-Cl): Transfer the mixture to a separatory funnel and wash with diethyl ether or dichloromethane (2 x volume of reaction) to remove any unreacted benzyl chloroformate and benzyl alcohol impurity.
-
Acidification: Cool the separated aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The N-Cbz-anthranilic acid product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the product under vacuum to a constant weight. A typical yield for this type of transformation is around 90%.[5]
Core Application: A Gateway to Quinazolinone Synthesis
N-Cbz-anthranilic acid is an ideal precursor for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. The general workflow involves activating the carboxylic acid moiety of N-Cbz-anthranilic acid, coupling it with a primary amine to form an amide, and then, in a final step, removing the Cbz group to trigger cyclization.
Caption: Synthetic workflow from N-Cbz-anthranilic acid to quinazolinones.
Comparative Analysis: N-Cbz-Anthranilic Acid vs. N-Boc-Anthranilic Acid
The choice between Cbz and Boc protection is a critical decision in synthetic planning. While both serve the same fundamental purpose, their differing chemical stabilities and deprotection methods offer distinct strategic advantages.
| Feature | 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid (N-Cbz) | 2-[(tert-Butoxycarbonyl)amino]benzoic Acid (N-Boc) |
| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Stability | Generally stable to acidic and mildly basic conditions. | Stable to basic conditions, catalytic hydrogenation, and nucleophiles. |
| Cleavage Conditions | Catalytic Hydrogenolysis: H₂ gas with a metal catalyst (e.g., Pd/C).[7][8] | Acidolysis: Strong acids (e.g., Trifluoroacetic Acid (TFA), HCl in dioxane). |
| Orthogonality | Orthogonal to Boc, Fmoc. Ideal when acid-labile groups must be preserved.[5] | Orthogonal to Cbz, Fmoc. Ideal when reducible groups must be preserved.[3] |
| Key Advantage | Stability to acids allows for sequential deprotection schemes (e.g., removing a Boc group in the presence of a Cbz group). | Mild, metal-free deprotection avoids poisoning catalysts or reducing sensitive functional groups (e.g., alkynes, nitro groups). |
| Key Disadvantage | Catalyst can be poisoned by sulfur-containing compounds. Reducible functional groups (alkenes, alkynes, some N-O bonds) may not be tolerated. | Not stable to even moderately strong acidic conditions, limiting its use in certain reaction sequences. |
This orthogonality is the cornerstone of modern protecting group strategy. A chemist can design a synthesis where a Boc-protected amine elsewhere in the molecule is removed with acid, leaving the Cbz-protected anthranilate core intact for a later transformation.
Caption: Decision workflow for choosing between Cbz and Boc protection.
Deprotection Protocols: Releasing the Amine
The selective removal of the protecting group is the final, crucial step before cyclization or further functionalization.
Experimental Protocol 2: Cbz-Group Deprotection (Hydrogenolysis) [8]
-
Setup: Dissolve the N-Cbz protected substrate (1.0 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.
-
Hydrogenation: Securely seal the reaction vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon at 1 atm, or in a Parr shaker for higher pressures).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Experimental Protocol 3: Boc-Group Deprotection (Acidolysis)
-
Setup: Dissolve the N-Boc protected substrate (1.0 eq.) in a minimal amount of an appropriate solvent, such as Dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid. A common choice is a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM, or a 4 M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as an ammonium salt (e.g., trifluoroacetate or hydrochloride).
-
Neutralization (if required): If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution), followed by extraction of the free amine into an organic layer.
Conclusion and Future Outlook
2-{[(Benzyloxy)carbonyl]amino}benzoic acid is a robust and indispensable building block for the synthesis of complex nitrogen-containing heterocycles. Its stability to a wide range of reaction conditions, particularly acidic ones, makes it a superior choice over N-Boc-anthranilic acid when orthogonality is required. The primary trade-off is the need for catalytic hydrogenation for its removal, which precludes its use in molecules containing easily reducible functional groups.
The continued importance of quinazolinone and related scaffolds in drug discovery ensures that N-protected anthranilic acids will remain vital tools for medicinal chemists. Future developments may focus on new protecting groups that can be removed under even milder, more specific conditions, but the proven reliability and strategic value of the Cbz group, especially in the context of anthranilic acid chemistry, guarantees its place in the synthetic chemist's toolbox for the foreseeable future.
References
-
Guiso, M., et al. (2020). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 363(6), 1638-1644. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 24, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 24, 2026, from [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for Palladium-Catalysed Hydrogenation Reactions Using a Palladium(II) Precatalyst. Chemistry – A European Journal, 16(41), 12440-12445. Available at: [Link]
-
Generis Publishing. (2021). Synthesis of Some Quinazolin-4-one Series Heterocyclic Compounds and Their Biological Activities. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2014). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. Available at: [Link]
-
Jones, C. P., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Journal of the American Chemical Society, 133(12), 4184–4187. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available at: [Link]
-
ResearchGate. (2006). The Chemistry of Anthranilic Acid. Retrieved January 24, 2026, from [Link]
- Google Patents. (2020). A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
- Google Patents. (1965). Method of preparing quinazolones.
-
MDPI. (2022). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]
-
Karolinska Institutet. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved January 24, 2026, from [Link]
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
The Enduring Strategist: A Comparative Guide to Cbz Protection in Complex Peptide Synthesis
The Enduring Strategist: A Comparative Guide to Cbz Protection in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate discipline of peptide synthesis, the judicious selection of protecting groups is a critical determinant of success. While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc and Boc strategies, the classical Carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a vital tool in the synthetic chemist's arsenal. This guide provides an in-depth technical comparison of the Cbz group with its more contemporary counterparts, supported by case studies of complex peptide syntheses where the unique properties of Cbz were instrumental in achieving the desired product. We will delve into the causality behind experimental choices, offering field-proven insights for tackling challenging synthetic targets.
The Cbz Group: A Foundation of Peptide Chemistry
The Cbz group protects the N-terminus of an amino acid as a carbamate, effectively masking its nucleophilicity. Its introduction marked a pivotal moment in chemical biology, enabling the first rational, stepwise synthesis of peptides with defined sequences. The enduring relevance of the Cbz group stems from its distinct stability profile and unique deprotection mechanism, which offers strategic orthogonality to the more common Fmoc and Boc groups.
Key Characteristics of Amine Protecting Groups
| Characteristic | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd-C), strong acid (HBr/AcOH) | Base-labile (e.g., 20% piperidine in DMF)[1] | Acid-labile (e.g., TFA)[1] |
| Orthogonality | Orthogonal to both Fmoc and Boc[1] | Orthogonal to Boc and Cbz[1] | Orthogonal to Fmoc and Cbz[1] |
| Typical Application | Solution-phase synthesis, fragment condensation, side-chain protection | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis |
| Advantages | Stable to a wide range of conditions, useful for fragment synthesis | Mild final cleavage conditions, automation-friendly | Robust and well-established, can reduce aggregation for hydrophobic peptides[1] |
| Common Side Reactions | Catalyst poisoning (especially with sulfur-containing amino acids), incomplete deprotection[1] | Aspartimide and diketopiperazine formation, racemization[1] | t-butyl cation formation leading to side-product formation (e.g., with Trp, Met)[1] |
Case Study 1: The Dawn of Peptide Synthesis - Oxytocin
The first total synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953, was a landmark achievement made possible by the strategic use of Cbz protection. This synthesis was performed entirely in solution and relied on a fragment condensation strategy.
Synthetic Strategy Overview:
The nonapeptide oxytocin was dissected into two key fragments: a Cbz-protected tetrapeptide and a pentapeptide amide. The Cbz group was used for the N-terminal protection of the growing peptide chains during the stepwise elongation of these fragments. The side chains of cysteine were protected with benzyl groups, which are also removable by the same deprotection method as Cbz.
Rationale for Cbz Protection:
In the pre-SPPS era, solution-phase synthesis was the only available method. The Cbz group offered the necessary stability to withstand the multiple coupling and work-up steps required to build the peptide fragments. Its removal by sodium in liquid ammonia, although harsh by modern standards, was effective in simultaneously deprotecting the N-terminus and the cysteine side chains, allowing for the crucial disulfide bond formation in the final step. The robustness of the Cbz group was paramount to the success of this pioneering synthesis.[2]
Case Study 2: A Complex Cyclic Antibiotic - Gramicidin S
The synthesis of the cyclic decapeptide antibiotic, Gramicidin S, presents a significant challenge due to its dimeric and cyclic nature. Early syntheses by Izumiya and others heavily relied on Cbz protection in solution-phase strategies.
Synthetic Strategy Overview:
A common strategy involved the synthesis of two Cbz-protected pentapeptide fragments. These fragments were then coupled to form a linear decapeptide, which, after deprotection of the N- and C-termini, underwent cyclization.
Rationale for Cbz Protection:
The solution-phase synthesis of a peptide as large as a decapeptide requires protecting groups that are highly stable. The Cbz group, in combination with tosyl (Tos) for the ornithine side chain, provided the necessary robustness. The stepwise synthesis of the pentapeptide fragments involved multiple coupling and deprotection cycles, and the Cbz group remained intact until its strategic removal via catalytic hydrogenolysis to liberate the N-terminus for the final cyclization step. While modern Fmoc-based solid-phase methods are now more common for Gramicidin S synthesis, the original Cbz-based approaches laid the groundwork and demonstrated the feasibility of synthesizing such complex cyclic structures.[3]
Case Study 3: The Immunosuppressant Powerhouse - Cyclosporin A
The total synthesis of Cyclosporin A, a cyclic undecapeptide with seven N-methylated amino acids, is a formidable synthetic challenge. The first total synthesis by Wenger in 1984 utilized a solution-phase fragment condensation strategy where Cbz protection played a crucial role.
Synthetic Strategy Overview:
The complex cyclic structure was assembled from smaller, meticulously synthesized peptide fragments. Cbz was used as a temporary protecting group for the N-terminus during the synthesis of these fragments. The steric hindrance of the N-methylated amino acids makes peptide coupling particularly difficult, requiring robust and reliable protecting group strategies.
Comparative Performance:
In the synthesis of a key tetrapeptide fragment of cyclosporine, both Fmoc and Cbz protecting groups were evaluated. While the Fmoc strategy was faster, the Cbz-protected intermediates were found to be more stable and the Cbz strategy was deemed more economical for larger-scale synthesis. The fully protected tetrapeptide was obtained in impressive yields of 73% using the Cbz strategy, with less than 1% racemization.[4]
| Protecting Group | Key Advantage | Overall Yield (Tetrapeptide Fragment) |
| Cbz | More stable intermediates, economical for scale-up | 73% |
| Fmoc | Time-efficient | 66% |
This case study highlights a critical decision-making point in process development, where the perceived "modernity" of a protecting group (Fmoc) does not necessarily translate to superior performance in all metrics, especially for large-scale production where stability and cost are paramount.
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) while cooling in an ice bath.
-
Addition of Cbz-Cl: With vigorous stirring, add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Conclusion: The Strategic Value of Cbz in Modern Peptide Synthesis
While Fmoc and Boc strategies have rightfully become the workhorses of modern peptide synthesis, particularly in automated SPPS, the Cbz group remains an indispensable tool for the synthetic chemist. Its unique stability profile and orthogonal deprotection conditions provide a strategic advantage in several key areas:
-
Solution-Phase and Large-Scale Synthesis: The stability and crystallinity often imparted by the Cbz group make it highly suitable for the rigors of multi-step solution-phase synthesis and for purification by crystallization, which is often preferred in industrial settings.
-
Fragment Condensation: In the synthesis of very large peptides or small proteins, a convergent strategy of coupling smaller, protected peptide fragments is often employed. The Cbz group is an excellent choice for the N-terminal protection of these fragments.
-
Orthogonal Protection Schemes: The ability to selectively remove the Cbz group in the presence of both Fmoc and Boc groups allows for complex synthetic manipulations, such as the on-resin cyclization of peptides or the introduction of specific modifications at a late stage of the synthesis.
A thorough understanding of the strengths and limitations of the Cbz protecting group, as illustrated by the case studies presented, empowers researchers to devise more robust and efficient synthetic routes for even the most challenging peptide targets. The enduring legacy of the Cbz group is a testament to the power of fundamental chemical principles in advancing the frontiers of science.
References
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem Technical Guides.
- Izumiya, N., Kato, T., Aoyagi, H., Waki, M., & Kondo, M. (1979). Synthesis of Gramicidin S. In E. Gross & J. Meienhofer (Eds.), The Peptides: Analysis, Synthesis, Biology (Vol. 2, pp. 183-216). Academic Press.
- du Vigneaud, V., Ressler, C., Swan, J. M., Roberts, C. W., Katsoyannis, P. G., & Gordon, S. (1953). The Synthesis of an Octapeptide Amide with the Hormonal Activity of Oxytocin. Journal of the American Chemical Society, 75(19), 4879–4880.
- Wenger, R. M. (1984). Synthesis of Cyclosporine. Total Synthesis of ‘Cyclosporin A’ and ‘Cyclosporin H’, Two Fungal Metabolites Isolated from Tolypocladium inflatum Gams. Helvetica Chimica Acta, 67(2), 502-525.
- Evans, D. A., Wood, M. R., Trotter, B. W., Richardson, T. I., Barrow, J. C., & Katz, J. L. (1998). Total Synthesis of Vancomycin and Eremomycin Aglycons.
- Sieber, P., Kamber, B., Hartmann, A., Jöhl, A., Riniker, B., & Rittel, W. (1977). Totalsynthese von Humaninsulin unter gezielter Bildung der Disulfidbrücken. Helvetica Chimica Acta, 60(1), 27-37.
- Li, X., & Danishefsky, S. J. (2008). Total Synthesis of Cyclosporine A. Journal of the American Chemical Society, 130(16), 5446–5448.
- Sorensen, E. J. (n.d.).
- Wipf, P. (2010). Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. University of Pittsburgh.
- Boger, D. L., & Miyazaki, S. (1999). Total Synthesis of Vancomycin Aglycon.
- du Vigneaud, V. (1955).
- Nicolaou, K. C., Boddy, C. N. C., Bräse, S., & Winssinger, N. (1999). Chemistry, Biology, and Medicine of the Glycopeptide Antibiotics.
- Colucci, W. J., Tung, R. D., Petri, J. A., & Rich, D. H. (1990). Synthesis of the 8-11 tetrapeptide segment of cyclosporine. A comparison of the Boc, Fmoc, and Cbz protecting groups for N-methylamino acids. The Journal of Organic Chemistry, 55(9), 2895-2903.
Sources
- 1. Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Synthesis of gramicidin S and its analogues via an on-resin macrolactamization assisted by a predisposed conformation of the linear precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety & Regulatory Compliance
A Researcher's Guide to the Safe Disposal of 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid
A Researcher's Guide to the Safe Disposal of 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid
Navigating the lifecycle of a chemical reagent extends beyond its application in your research. Responsible stewardship, particularly in disposal, is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid (also known as N-Cbz-anthranilic acid), grounding procedural steps in the principles of chemical safety and regulatory compliance. While the toxicological properties of this specific compound have not been fully investigated, the procedures outlined here are based on best practices for similar chemical structures, such as benzoic acid and anthranilic acid, and align with federal and local safety regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is critical. This informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.
Known and Inferred Hazards:
Based on the structural components of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid, including the benzoic acid and amino acid-like moieties, we can infer the following potential hazards, supported by data from related compounds:
-
Skin and Eye Irritation: Similar to benzoic acid and other derivatives, this compound is likely to cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may cause irritation to the nose, throat, and respiratory system.[1][2][3]
-
Aquatic Toxicity: While specific data is unavailable, related compounds like benzoic acid are noted as being harmful to aquatic life. Therefore, it is crucial to prevent this chemical from entering drains or waterways.[3][4][5]
Regulatory Framework:
Your laboratory's approach to chemical disposal is governed by regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[6][7][8] The EPA provides regulations for the management and disposal of hazardous waste.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling 2-{[(Benzyloxy)carbonyl]amino}benzoic acid. The following table summarizes the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent eye contact with dust particles, which can cause serious irritation or damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[2][3] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of dust particles that may cause respiratory irritation.[2][3][11] |
Spill Management: Immediate and Controlled Response
Accidents happen. A well-defined spill response plan is essential for mitigating risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor or safety officer.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent the dust from becoming airborne.
-
Clean Up:
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be placed in the sealed hazardous waste container.
-
Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands with soap and water.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid is that it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][12]
Workflow for Proper Disposal:
Caption: Disposal workflow for 2-{[(Benzyloxy)carbonyl]amino}benzoic acid.
Detailed Procedural Steps:
-
Waste Collection:
-
Collect waste 2-{[(Benzyloxy)carbonyl]amino}benzoic acid, including any contaminated materials (e.g., weigh boats, filter paper), at the point of generation.
-
-
Containerization and Labeling:
-
Segregation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Ensure the SAA is away from incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal vendor to schedule a pickup.[1]
-
Follow their specific procedures for waste consolidation and removal. Waste must be removed from the laboratory in a timely manner, with academic labs often having a twelve-month removal requirement.[9]
-
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your research community.
References
-
New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
Penta chemicals. (2024, November 26). Safety Data Sheet: Anthranilic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2018, October 23). Safety Data Sheet: Anthranilic Acid. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
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- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. nps.edu [nps.edu]
- 9. epa.gov [epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. acs.org [acs.org]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Navigating the Safe Handling of 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid: A Comprehensive Guide for Laboratory Professionals
Navigating the Safe Handling of 2-{[(Benzyloxy)carbonyl]amino}benzoic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-{[(Benzyloxy)carbonyl]amino}benzoic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to handle this compound with the utmost safety and efficacy.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-{[(Benzyloxy)carbonyl]amino}benzoic acid. The following guidance is synthesized from the known hazards of its core chemical structures—benzoic acid and compounds containing the benzyloxycarbonyl (Cbz) group—and data from structurally analogous molecules. All procedures should be conducted with a thorough understanding that the toxicological properties of this specific compound have not been fully investigated.[1]
Immediate Safety Overview: Understanding the Risks
Before handling 2-{[(Benzyloxy)carbonyl]amino}benzoic acid, a thorough risk assessment is paramount. Based on its constituent parts, the primary hazards are anticipated to be:
-
Skin Irritation: Benzoic acid and related compounds are known to cause skin irritation.[2]
-
Serious Eye Damage: Contact with the eyes may lead to serious irritation or damage.[2]
-
Respiratory Irritation: As a fine powder, inhalation may cause respiratory tract irritation.
Always handle this compound in a well-ventilated area and with the appropriate Personal Protective Equipment (PPE) as outlined in this guide.
Hazard Profile: A Synthesis of Structural Analog Data
To construct a reliable safety profile, we must examine the hazards associated with the key functional moieties of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid.
Benzoic Acid Core: The foundational benzoic acid structure is classified as causing skin irritation and serious eye damage.[2] Prolonged or repeated exposure, particularly through inhalation of dust, can also lead to organ damage.[2]
Benzyloxycarbonyl (Cbz) Group: The Cbz protecting group is widely used in organic synthesis.[3][4] While the Cbz group itself is generally stable, its precursors, such as benzyl chloroformate, are toxic and corrosive.[1] This underscores the need for careful handling to avoid exposure to any potential impurities or degradation byproducts.
Given these components, it is prudent to treat 2-{[(Benzyloxy)carbonyl]amino}benzoic acid as a hazardous substance with the potential to cause significant irritation upon contact or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Powder) | Chemical safety goggles with side shields or a face shield. | Nitrile or neoprene gloves.[5] | Fully-buttoned laboratory coat. | NIOSH-approved respirator (e.g., N95) if not handled in a certified chemical fume hood. |
| In Solution (Non-volatile solvent) | Chemical safety goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Cleanup of Spills | Chemical safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | NIOSH-approved respirator with particulate filter. |
Rationale for PPE Selection:
-
Eye Protection: The risk of serious eye irritation from powdered chemicals necessitates the use of chemical safety goggles at a minimum.[6] A face shield provides an additional layer of protection during tasks with a higher risk of splashes or aerosolization, such as spill cleanup.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, including weak acids and bases.[5] For extended contact or during spill cleanup, more robust gloves like butyl rubber are recommended.
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from incidental contact. A chemical-resistant apron is crucial during spill cleanup to prevent saturation of the lab coat.
-
Respiratory Protection: Due to the irritant nature of fine chemical powders, handling should ideally occur within a chemical fume hood or other ventilated enclosure. If this is not feasible, a NIOSH-approved respirator is mandatory to prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Safe Handling Procedures
Adherence to meticulous handling protocols is critical for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Designate a Work Area: Cordon off and label a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Engineering Controls: Whenever possible, perform all manipulations of the powder within a certified chemical fume hood or a powder containment hood.
-
Weighing:
-
Use an analytical balance with a draft shield to minimize air currents that could disperse the powder.
-
Employ weighing paper or a weighing boat to contain the powder.
-
Use a spatula to transfer the powder in small, controlled increments. Avoid pouring directly from the bottle, which can generate dust.
-
Keep the container sealed when not in use.
-
Dissolution and Reaction
-
Solvent Addition: When dissolving the powder, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and ensure the reaction is monitored.
-
Closed Systems: For reactions, use glassware with appropriate joints and clamps to ensure a closed system, especially if the reaction is heated or agitated.
Emergency and Spill Procedures: A Plan for the Unexpected
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 20 minutes, holding the eyelids open.[7] Seek immediate medical attention from an ophthalmologist.[7] Do not rub the eyes.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup
For small spills of the powdered material:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Clean Up: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container. Avoid creating dust. A HEPA-filtered vacuum can also be used for cleanup.[8]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing 2-{[(Benzyloxy)carbonyl]amino}benzoic acid, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all solid waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[8][9] Do not dispose of this chemical down the drain or in regular trash.[9]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision-making and procedural flow for safely handling 2-{[(Benzyloxy)carbonyl]amino}benzoic acid.
Caption: Workflow for the safe handling of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid.
References
-
Benzyl chloroformate. In: Wikipedia. Accessed January 23, 2026. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. Accessed January 23, 2026. [Link]
-
Chemical splash in the eye: First aid. Mayo Clinic. Accessed January 23, 2026. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. Accessed January 23, 2026. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Accessed January 23, 2026. [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Published February 21, 2015. [Link]
-
Eye injuries - chemical burns. Better Health Channel. Accessed January 23, 2026. [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. Published June 10, 2022. [Link]
-
Chemical Eye Injuries from Acids. Insight Vision Center Optometry. Accessed January 23, 2026. [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Accessed January 23, 2026. [Link]
-
Eye Injury: First Aid For Chemical Burns. NewYork-Presbyterian. Accessed January 23, 2026. [Link]
-
A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Accessed January 23, 2026. [Link]
-
Safety Data Sheet Benzoic acid. Metascience. Accessed January 23, 2026. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Accessed January 23, 2026. [Link]
-
How to Treat a Chemical Burn in Your Eye. Healthline. Published February 22, 2023. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Accessed January 23, 2026. [Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
